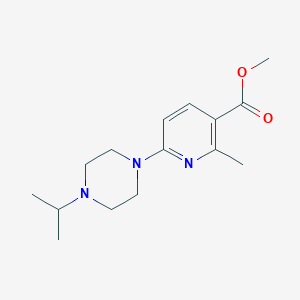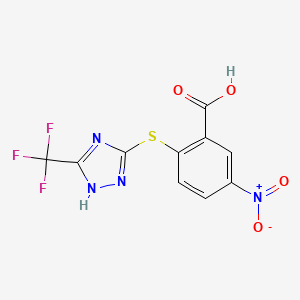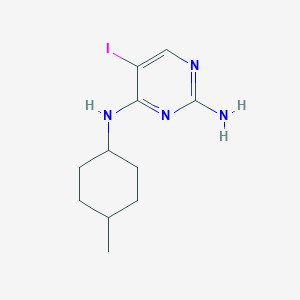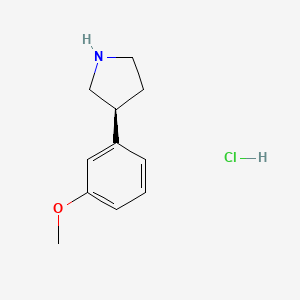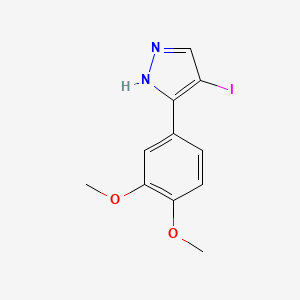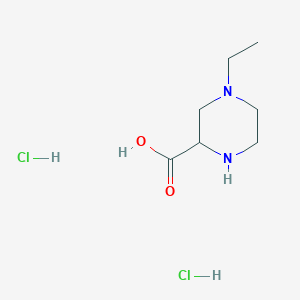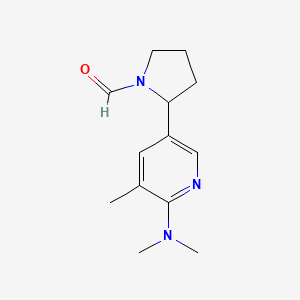
1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This compound is characterized by the presence of a morpholine ring attached to a pyridine ring, which is further connected to a propanol group. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol involves several steps. One common synthetic route includes the reaction of 2-methyl-6-chloropyridine with morpholine under specific conditions to form 2-methyl-6-morpholinopyridine. This intermediate is then reacted with propanal in the presence of a reducing agent to yield the final product . Industrial production methods often involve bulk custom synthesis and procurement to ensure high purity and yield .
Analyse Des Réactions Chimiques
1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol can be compared with other similar compounds, such as:
3-(2-Methyl-pyridin-4-yl)-propan-1-ol: This compound has a similar pyridine ring structure but lacks the morpholine ring, making it less versatile in certain applications.
2,2-Dimethyl-3-(methylamino)propan-1-ol: This compound has a different substitution pattern on the propanol group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the morpholine and pyridine rings, which provides distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H20N2O2 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
1-(2-methyl-6-morpholin-4-ylpyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C13H20N2O2/c1-3-12(16)11-4-5-13(14-10(11)2)15-6-8-17-9-7-15/h4-5,12,16H,3,6-9H2,1-2H3 |
Clé InChI |
KBBWWHUUOPPAJS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=C(N=C(C=C1)N2CCOCC2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


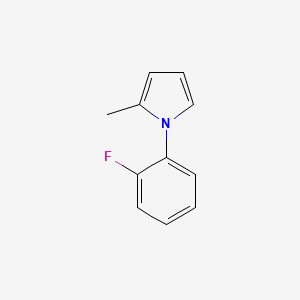


![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide](/img/structure/B11799436.png)
![(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B11799442.png)
